molecular formula C10H10BrNO3S B12821477 Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate

Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate

Cat. No.: B12821477
M. Wt: 304.16 g/mol
InChI Key: ZUEMRQNNCGDNCW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound features a unique structure that includes a bromine atom, a thieno[2,3-c]pyrrole ring, and an ethyl acetate group, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a thiophene derivative with an appropriate bromoacetyl compound under controlled conditions. The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl acetate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO3S

Molecular Weight

304.16 g/mol

IUPAC Name

ethyl 2-(2-bromo-4-oxo-6H-thieno[2,3-c]pyrrol-5-yl)acetate

InChI

InChI=1S/C10H10BrNO3S/c1-2-15-9(13)5-12-4-7-6(10(12)14)3-8(11)16-7/h3H,2,4-5H2,1H3

InChI Key

ZUEMRQNNCGDNCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC2=C(C1=O)C=C(S2)Br

Origin of Product

United States

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